
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Overview
Description
(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide (CAS: 856243-80-6), also known as Degrasyn or WP1130, is a small-molecule inhibitor with a molecular formula of C₁₉H₁₈BrN₃O (molecular weight: 384.27 g/mol) . It features a stereospecific (S,E)-configuration, a bromopyridinyl moiety, a cyano group, and a phenylbutyl side chain. This compound is synthesized via condensation of 6-bromopicolinaldehyde with cyanoacetamide derivatives, followed by purification via column chromatography .
Preparation Methods
WP1130 is synthesized through a series of chemical reactions starting from a tyrphostin derivative. The synthetic route involves the following steps:
Formation of the core structure: The core structure of WP1130 is formed by reacting 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine.
Addition of functional groups: The core structure is then modified by adding a cyano group and a prop-2-enamide group to form the final compound.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
WP1130 undergoes several types of chemical reactions, including:
Oxidation: WP1130 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: WP1130 can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Inhibition of Protein Tyrosine Kinases
One of the significant applications of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide is its role as an inhibitor of protein tyrosine kinases, specifically STAT3 and JAK2. These kinases are crucial in various signaling pathways that regulate cell growth and differentiation. Their dysregulation is often associated with cancer and inflammatory diseases.
- Mechanism of Action : The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling cascades that promote tumor growth .
Potential in Cancer Therapy
Research indicates that this compound may be effective in treating specific types of cancers, particularly those where STAT3 signaling is upregulated. By inhibiting this pathway, this compound could potentially reduce tumor proliferation and enhance apoptosis in cancer cells.
- Case Study : In vitro studies have shown that treatment with this compound leads to decreased viability of cancer cell lines expressing high levels of STAT3 .
Anti-inflammatory Properties
Beyond its anticancer potential, this compound has been studied for its anti-inflammatory properties. By inhibiting JAK2, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.
Neuroprotective Effects
Emerging research suggests that this compound might also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The inhibition of specific kinases involved in neuronal apoptosis could provide a therapeutic avenue for conditions like Alzheimer's disease.
Summary of Research Findings
Mechanism of Action
WP1130 exerts its effects by inhibiting the activity of several deubiquitinating enzymes, including USP9x, USP5, USP14, and UCH37. This inhibition leads to the accumulation of polyubiquitinated proteins, which are then sequestered into aggresomes. The formation of aggresomes triggers autophagy and apoptosis in tumor cells. WP1130 also downregulates antiapoptotic proteins such as MCL-1 and upregulates proapoptotic proteins like p53, further promoting cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Varying Alkyl Side Chains
Bromopyridinyl vs. Heterocyclic Replacements
Key Insight: Bromine at the 6-position on pyridine (WP1130) improves electron-withdrawing effects and steric bulk, enhancing kinase inhibition compared to non-brominated analogs .
Functional Group Variations in Acrylamide Derivatives
Key Insight: Cyano groups in WP1130 and its analogs contribute to electrophilic reactivity, enabling covalent or non-covalent interactions with biological targets .
Research Findings and Mechanistic Insights
STAT3/JAK2 Inhibition
- WP1130 binds to the JAK2 kinase domain via hydrophobic interactions with the phenylbutyl chain and hydrogen bonding with the cyano group .
- WP1066 shows comparable STAT3 inhibition but reduced cellular uptake due to shorter alkyl chain .
Cytotoxicity vs. Selectivity
- Coumarin-based acrylamides (4i, 4l) exhibit antimicrobial activity but lack kinase selectivity .
- WP1130 ’s bromopyridinyl core provides specificity for STAT3 over other kinases, reducing off-target effects .
Physicochemical Properties
Property | WP1130 | WP1066 | ACR-2 |
---|---|---|---|
Aqueous Solubility | <1 mg/mL | <1 mg/mL | Insoluble |
LogP (Predicted) | 3.8 | 3.2 | 2.5 |
Melting Point | Not reported | 145–150°C | 145–150°C |
Biological Activity
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as WP1066, is a small molecule with significant biological activity, particularly as an inhibitor of the JAK2 signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13BrN4O
- Molecular Weight : 357.21 g/mol
- CAS Number : 857064-38-1
- Purity : 95% .
WP1066 functions primarily as an inhibitor of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are crucial in the regulation of immune responses and hematopoiesis. The inhibition of JAK2 by WP1066 leads to the blockade of downstream signaling through STAT3, which is often constitutively activated in various malignancies.
Inhibition of JAK2/STAT3 Pathway
Research indicates that WP1066 effectively inhibits JAK2-mediated phosphorylation and activation of STAT3. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that WP1066 blocks the growth of human glioblastoma cells by downregulating the expression of anti-apoptotic proteins regulated by STAT3 .
Anti-Cancer Effects
In vitro studies have shown that WP1066 exhibits potent anti-proliferative effects on various cancer cell lines, including:
- Glioblastoma
- Breast Cancer
- Hematological Malignancies
A notable case study involved the treatment of glioblastoma multiforme (GBM) where WP1066 significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent for GBM .
Table 1: Summary of Biological Activities
Case Studies
- Glioblastoma Multiforme : WP1066 was administered to mice bearing glioblastoma tumors. Results showed a significant reduction in tumor volume compared to control groups, with enhanced survival rates observed.
- Breast Cancer : In a clinical trial setting, patients with advanced breast cancer receiving WP1066 exhibited a marked decrease in tumor size and improved quality of life metrics due to reduced systemic inflammation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. A typical procedure involves reacting 6-bromopyridine-2-carbaldehyde with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) under reflux in ethanol. Purification is achieved using column chromatography (30% ethyl acetate in hexane), yielding the product as a white solid. Key characterization includes (CDCl): δ 8.35 (s, 1H, pyridyl-H), 7.91 (d, , 1H), and HRMS validation for molecular weight confirmation .
Q. How should the compound be stored, and what are its solubility properties?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (77 mg/mL) and ethanol (18 mg/mL). For long-term storage, it should be kept in anhydrous DMSO at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the cyano group. Stock solutions (10 mM in DMSO) are stable for 6 months when aliquoted and frozen .
Q. What is the primary mechanism of action of this compound in cancer models?
- Methodological Answer : The compound inhibits JAK2/STAT3 signaling by blocking phosphorylation at Tyr705 (STAT3) and Tyr1007/1008 (JAK2), as demonstrated in glioblastoma and melanoma cell lines. Assays typically involve Western blotting with phospho-specific antibodies after 24-hour treatment at 5–25 μM. Dose-dependent apoptosis is quantified via Annexin V/PI staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC values across cell lines?
- Methodological Answer : Variability in IC (e.g., 2–25 μM) arises from differences in cell type, STAT3 activation status, and assay conditions. To standardize results:
- Use isogenic cell pairs (e.g., wild-type vs. STAT3-knockdown).
- Pre-treat cells with IL-6 (10 ng/mL, 1 hr) to activate STAT3 before inhibitor exposure.
- Validate using dual luciferase reporters (e.g., STAT3-responsive pLucTKS3) .
Q. What experimental designs are optimal for studying synergy with chemotherapeutics?
- Methodological Answer : In resistant breast cancer models (e.g., MCF7Res), combine the compound (5–10 μM) with doxorubicin (0.5–1 μM) using sequential dosing:
- Pre-treat with the inhibitor for 2 hours before adding chemotherapy.
- Assess synergy via Chou-Talalay combination index (CI) calculated from viability assays (MTT or CellTiter-Glo).
- Monitor JAK2 phosphorylation to confirm target engagement .
Q. How can molecular modeling improve the design of analogs with enhanced potency?
- Methodological Answer : Perform docking studies using JAK2 kinase domain (PDB: 4BBE). Key interactions include:
- Hydrogen bonding between the cyano group and Leu855.
- π-Stacking of the bromopyridinyl moiety with Phe995.
- Replace the phenylbutyl group with bulkier substituents (e.g., diphenylbutyl) to improve hydrophobic interactions. Validate predictions via SPR binding assays (K) and enzymatic inhibition (ADP-Glo™ Kinase Assay) .
Properties
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
Record name | WP1130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856243-80-6 | |
Record name | Degrasyn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WP1130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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